Cas no 37248-47-8 (Validamycin A)

Validamycin A structure
Nombre del producto:Validamycin A
Número CAS:37248-47-8
MF:C20H35NO13
Megavatios:497.4908
MDL:MFCD09028089
CID:54684
PubChem ID:443629
Validamycin A Propiedades químicas y físicas
Nombre e identificación
-
- D-chiro-Inositol, 1,5,6-trideoxy-3-O-beta-D-glucopyranosyl-
- Validamycin A
- Validamycin
- (1S-(1a,4a,5B,6a))-1,5,6-Trideoxy-3-O-B-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-d-chiro-inositol
- (1S-(1alpha,4alpha,5beta,6alpha))-1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- D-1,5,6-Trideoxy-3-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiroinositol
- (1R,2R,3S,4S,6R)-2,3-dihydroxy-6-hydroxymethyl-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino]cyclohexyl β-D-glucopyranoside
- 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- 2,6)-2,3-Dihydroxy-6-hydromethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- 2,6)-2,3-Dihydroxy-6-hydroxymethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- jiangonmycin
- Jinganmycin A
- Jinggangmycin
- MYCIN
- SOLACOL
- VALDIDAMYCIN
- VALIDACIN
- validomycin A
- valimon
- 2-[2,3-Dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)-1-cyclohex-2-enyl]amino]cyclohexoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- CHEBI:29703
- (2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- AS-15281
- (2R,3R,4S,5S,6R)-2-(((1R,2R,3S,4S,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 58194-43-7
- HSDB 6745
- Validamycin A Sulfate salt (Technical grade)
- CS-0012869
- SCHEMBL3121491
- 1L-(1,3,4/2,6)-2,3-Dihydroxy-6-hydromethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- (2R,3R,4S,5S,6R)-2-((1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enylamino)cyclohexyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- CHEMBL1923413
- D-1,5,6-TRIDEOXY-3-O-.BETA.-D-GLUCOPYRANOSYL-5- (HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2- CYCLOHEXEN-1-YL)AMINO)-D-CHIROINOSITOL
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-.BETA.-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-
- HY-B0856
- AC-32607
- W-204201
- MFCD09028089
- T-7545-A
- Cepex 10SL; Validacin
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-3-O-.BETA.-D-GLUCOPYRANOSYL- 5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2- CYCLOHEXEN-1-YL)AMINO)-, (1S-(1-.ALPHA.,4-.ALPHA.,5-.BETA.,6- .ALPHA.))-
- D-Chiro-inositol,1,5,6-trideoxy-3-O-beta-D-glucopyranosyl-
- (+)-validamycin A
- D-chiro-Inositol, 1,5,6-trideoxy-4-O-.beta.-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
- (1S-(1.ALPHA.,4.ALPHA.,5.BETA.,6.ALPHA.))-1,5,6-TRIDEOXY-4-O-.BETA.-D- GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3- (HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-D-CHIRO-INOSITOL
- Validamycin A, PESTANAL(R), analytical standard
- DTXSID4058073
- 1L-(1,3,4/2,6)-2,3-DIHYDROXY-6-HYDROMETHYL-4-((1S,4R,5S,6S)- 4,5,6-TRIHYDROXY-3-HYDROXYMETHYLCYCLOHEX-2- ENYLAMINO)CYCLOHEXYL .BETA.-D-GLUCOPYRANOSIDE
- VALIDAMYCIN A [HSDB]
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-.BETA.-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-, (1S-(1.ALPHA.,4.ALPHA.,5.BETA.,6.ALPHA.))-
- AKOS016012982
- 1L-(1,3,4/2,6)-2,3-Dihydroxy-6-hydroxymethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- AG-F-30599
- D-chiro-Inositol, 1,5,6-trideoxy-3-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-, (1S-(1-alpha,4-alpha,5-beta,6-alpha))-
- 1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- (1S-(1A,4A,5B,6A))-1,5,6-TRIDEOXY-3-O-B-D-GLUCOPYRANOSYL-5- (HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2- CYCLOHEXEN-1-YL)AMINO)-D-CHIRO-INOSITOL
- 37248-47-8
- UNII-313E9620QS
- 313E9620QS
- VALIDAMYCINS VALIDAMYCIN A [MI]
- (1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl beta-D-glucopyranoside
- (2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- 1L-(1,3,4/2,6)-2,3-DIHYDROXY-6-HYDROXYMETHYL-4- ((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-HYDROXYMETHYLCYCLOHEX-2- ENYLAMINO)CYCLOHEXYL .BETA.-D-GLUCOPYRANOSIDE
- Validamycin A (>70%) Hydrochloride Salt
- Beta-D-Galactosylvalidoxylamine A
- 1l-(1,3,4/2,6)-2,3-dihydroxy-6-hydroxymethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl I2-D-glucopyranoside
- 1,5,6-Trideoxy-4-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- (2R,5S)-2-((1R,2R,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexyl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 1,5,6-Trideoxy-4-O-I2-D-glucopyranosyl-5-(hydroxymethyl)-1-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- (1S-(1a,4a,5B,6a))-1,5,6-trideoxy-3-O-B-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-=2-cyclohexen-1-yl)amino)-d-chiro-inositol
- 1,5,6-Trideoxy-4-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- VALIDAMYCINS VALIDAMYCIN A
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-BETA-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-, (1S-(1ALPHA,4ALPHA,5BETA,6ALPHA))-
- (2R,3R,4S,5S,6R)-2-((1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexoxy)-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- D-chiro-Inositol, 1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
- (1S-(1 alpha, 4 alpha, 5 beta, 6 alpha))-1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- 1,5,6-Trideoxy-4-O-I2-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- Validamycin; CE30; JARYYMUOCXVXNK-CSLFJTBJSA-N
- (1S(1alpha,4alpha,5beta,6alpha))1,5,6trideoxy4ObetaDglucopyranosyl5(hydroxymethyl)1((4,5,6trihydroxy3(hydroxymethyl)2cyclohexen1yl)amino)Dchiroinositol
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-BETA-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-
- 1L(1,3,4/2,6)2,3Dihydroxy6hydroxymethyl4((1S,4R,5S,6S)4,5,6trihydroxy3hydroxymethylcyclohex2enylamino)cyclohexyl betaDglucopyranoside
- (1S-(1a,4a,5b,6a))-1,5,6-Trideoxy-4-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- (1S(1a,4a,5b,6a))1,5,6Trideoxy3ObDglucopyranosyl5(hydroxymethyl)1((4,5,6trihydroxy3(hydroxymethyl)2cyclohexen1yl)amino)Dchiroinositol
- 1L-(1,3,4/2,6)-2,3-DIHYDROXY-6-HYDROMETHYL-4-((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-HYDROXYMETHYLCYCLOHEX-2-ENYLAMINO)CYCLOHEXYL .BETA.-D-GLUCOPYRANOSIDE
- (2R,5S)-2-[(1R,2R,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- D-1,5,6-Trideoxy-3-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiroinositol
- 1L-(1,3,4/2,6)-2,3-dihydroxy-6-hydromethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino) cyclohexyl beta-D-glucopyranoside
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-3-O-.BETA.-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-, (1S-(1-.ALPHA.,4-.ALPHA.,5-.BETA.,6-.ALPHA.))-
- DTXCID0031841
- D1,5,6Trideoxy3ObetaDglucopyranosyl5(hydroxymethyl)1((4,5,6trihydroxy3(hydroxymethyl)2cyclohexen1yl)amino)Dchiroinositol
- 1L(1,3,4/2,6)2,3Dihydroxy6hydromethyl4((1S,4R,5S,6S)4,5,6trihydroxy3hydroxymethylcyclohex2enylamino)cyclohexyl betaDglucopyranoside
- T7545A
- (1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexyl beta-D-glucopyranoside
- D-1,5,6-Trideoxy-3-O-I2-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiroinositol
- JARYYMUOCXVXNK-CSLFJTBJSA-N
-
- MDL: MFCD09028089
- Renchi: 1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2
- Clave inchi: JARYYMUOCXVXNK-CSLFJTBJSA-N
- Sonrisas: C1=C(CO)[C@H]([C@@H]([C@H]([C@H]1N[C@H]2C[C@H](CO)[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)O)O
Atributos calculados
- Calidad precisa: 497.21100
- Masa isotópica única: 497.211
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 12
- Recuento de receptores de enlace de hidrógeno: 14
- Recuento de átomos pesados: 34
- Cuenta de enlace giratorio: 7
- Complejidad: 697
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 14
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 253A^2
- Xlogp3: -6.3
Propiedades experimentales
- Color / forma: White powder
- Denso: 1.6900
- Punto de fusión: 130-135 ºC
- Punto de ebullición: 813.7°Cat760mmHg
- Punto de inflamación: 445.9°C
- índice de refracción: 1.689
- PSA: 253.02000
- Logp: -6.36180
- Rotación específica: +44° - +50° (c=1, H2O)
- PKA: 6.0(at 25℃)
Validamycin A Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condiciones de almacenamiento:Store long-term at 2-8°C
Validamycin A PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | V943435-100mg |
Validamycin A Sulfate salt (Technical grade) |
37248-47-8 | 100mg |
$ 862.00 | 2023-09-05 | ||
Biosynth | AV59477-250 mg |
Validamycin A |
37248-47-8 | 250MG |
$254.10 | 2023-01-05 | ||
TRC | V943435-50mg |
Validamycin A Sulfate salt (Technical grade) |
37248-47-8 | 50mg |
$ 460.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V32440-5g |
Validamycin |
37248-47-8 | USP | 5g |
¥599.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V32440-1g |
Validamycin |
37248-47-8 | 1g |
¥279.0 | 2021-09-07 | ||
eNovation Chemicals LLC | Y1055346-250mg |
Validamycin |
37248-47-8 | 95% | 250mg |
$210 | 2023-05-17 | |
MedChemExpress | HY-B0856-100mg |
Validamycin A |
37248-47-8 | ≥60.0% | 100mg |
¥500 | 2024-04-18 | |
TRC | V943435-250mg |
Validamycin A Sulfate salt (Technical grade) |
37248-47-8 | 250mg |
$178.00 | 2023-05-17 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17077-100g |
Validamycin |
37248-47-8 | USP | 100g |
¥4000.00 | 2021-09-02 | |
MedChemExpress | HY-B0856-10mM*1mLinWater |
Validamycin A |
37248-47-8 | ≥60.0% | 10mM*1mLinWater |
¥550 | 2022-05-18 |
Validamycin A Literatura relevante
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
3. Caper tea
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
37248-47-8 (Validamycin A) Productos relacionados
- 12650-70-3(Validamycin C)
- 17090-79-8(Monensin)
- 38231-86-6(Valienamine)
- 12650-71-4(Validamycin E)
- 56180-94-0(Acarbose)
- 12650-67-8(Validamycin D)
- 102583-47-1(Validamycin B)
- 65101-87-3(Nanchangmycin)
- 2137960-14-4(N-(octahydro-1H-indol-3a-yl)methanesulfonamide)
- 2227916-93-8(rac-(1R,2R)-2-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclopropylmethanamine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:37248-47-8)Validamycin A

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):194.0/491.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:37248-47-8)Validamycin

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe